molecular formula C10H11NO3 B8656364 Ethyl 2-(4-aminophenyl)-2-oxoacetate

Ethyl 2-(4-aminophenyl)-2-oxoacetate

Cat. No.: B8656364
M. Wt: 193.20 g/mol
InChI Key: XQSGWFJORKIDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-aminophenyl)-2-oxoacetate (CAS 70523-74-9) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 10 H 11 NO 3 and a molecular weight of 193.20 g/mol, this ester features both a reactive 2-oxoacetate group and a 4-aminophenyl moiety . This structure makes it a valuable synthon, or building block, for the synthesis of more complex molecules. Compounds with similar aminophenyl cores are of significant interest in medicinal chemistry for the development of novel therapeutic agents, serving as key intermediates in the design of multi-target pharmaceuticals . Researchers can utilize this compound to construct diverse molecular libraries, particularly in projects focusing on pharmacologically active heterocycles or compounds with potential hypoglycemic activity . As with all compounds of this nature, careful handling and analysis are recommended. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)-2-oxoacetate

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3

InChI Key

XQSGWFJORKIDCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 2-(4-aminophenyl)-2-oxoacetate, highlighting differences in substituents, synthesis routes, and bioactivity:

Compound Name Substituents Synthesis Method Bioactivity/Applications Source
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate 4-OCH₃ Isolation from marine tunicate Polycarpa aurata; spectral characterization Part of bioactive marine metabolites (specific activity not detailed)
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate 4-OH Derived from marine organisms; spectral comparison Research use (e.g., as a reference standard)
Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate 4-Cl, 3-F on aniline Reaction of 4-chloro-3-fluoroaniline with ethyl 2-chloro-2-oxoacetate in DCM Potential HIV entry inhibitor (IC₅₀ not reported)
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate 3-Br on aniline Microwave-assisted synthesis with Ph₃P/CCl₄ Anticancer activity (IC₅₀: 0.090–0.650 μM against multiple cancer cell lines)
Ethyl 2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoacetate 4-Cl, 2-CF₃ on aniline Commercial synthesis (SynHet) Pharmaceutical intermediate; no explicit bioactivity reported
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate 5-OCH₃ on indole Not detailed in evidence Research chemical; safety data available (no bioactivity specified)

Key Structural and Functional Comparisons:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br, F) and nitro groups enhance electrophilicity, improving binding to biological targets. For example, the brominated derivative in shows potent anticancer activity (IC₅₀ < 1 μM), likely due to increased reactivity and DNA interaction . Electron-Donating Groups (EDGs): Methoxy (OCH₃) and amino (NH₂) groups improve solubility and hydrogen-bonding capacity. The amino group in the target compound may confer unique pharmacokinetic properties compared to halogenated analogs .

Bioactivity Trends: Anticancer Activity: Brominated derivatives (e.g., ) exhibit lower IC₅₀ values than chlorinated or methoxy-substituted compounds, suggesting halogen size and polarizability influence potency . Antiviral Potential: Chloro-fluoro substitution () aligns with trends in HIV protease inhibitors, where halogenated aromatics enhance target affinity .

Synthetic Accessibility: Microwave-assisted synthesis () reduces reaction times for brominated analogs, while marine-derived analogs () require complex isolation procedures. The target compound’s synthesis likely involves nitro reduction (as in ) to introduce the amino group.

Research Findings and Contradictions:

  • Marine-Derived Analogs : Ethyl 2-(4-methoxyphenyl)-2-oxoacetate () is part of bioactive metabolites but lacks explicit activity data, highlighting gaps in natural product characterization .
  • Divergent Bioactivity: Despite structural similarity, PPAR-modulating phenylsulfonamides () and HIV-targeting chloro-fluoro derivatives () demonstrate that minor substituent changes drastically alter biological targets .

Q & A

Q. Table 1: Impact of Substituents on Biological Activity

SubstituentLogPAntimicrobial Activity (MIC, μg/mL)Key Interaction
-NH₂1.232 (Gram+)Hydrogen bonding
-F1.816 (Gram+)Enhanced lipophilicity
-Cl2.164 (Gram−)Steric hindrance

Q. Table 2: Optimization of Reaction Yield

ConditionYield (%)Purity (%)
Ambient atmosphere4585
N₂ atmosphere7296
Catalyst (AlCl₃)8998

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